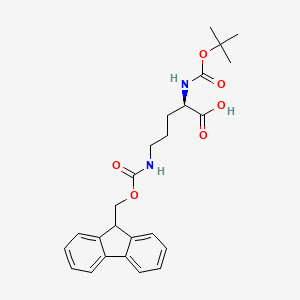

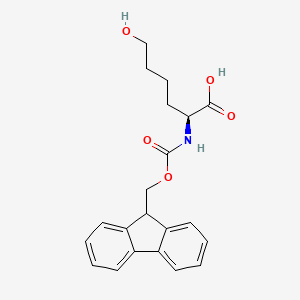

Fmoc-L-Nle(6-OH)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

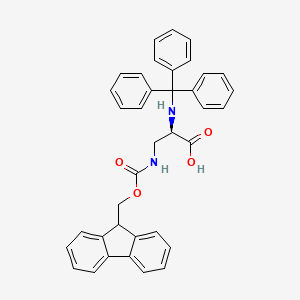

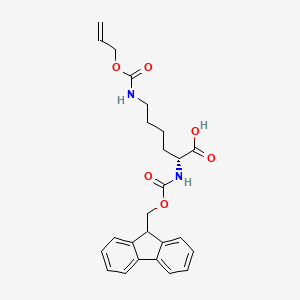

Fmoc-L-Nle(6-OH)-OH is an amino acid derivative commonly used in peptide synthesis and protein engineering. It is also known as Fmoc-L-Norleucine, Fmoc-L-Nle-OH, and Fmoc-L-Nle(6-OH). It is an important component in the synthesis of peptides, proteins, and other biomolecules. It is also used in the study of protein structure and function, as well as in the development of new drugs. This compound has a variety of applications in the field of biochemistry and molecular biology.

Scientific Research Applications

Insights from Related Scientific Research

While the direct applications of "Fmoc-L-Nle(6-OH)-OH" were not identified, the research involving flavin-containing monooxygenases (FMOs) and their role in drug metabolism and bioactivation presents a relevant context. FMOs are known for oxygenating nucleophilic heteroatom-containing chemicals and drugs, converting them into more polar, excretable metabolites, or sometimes bioactivating them into toxic substances. The study of FMOs highlights the significance of understanding how specific compounds, possibly including "this compound," are metabolized in the human body, affecting drug design and discovery (Cashman & Zhang, 2006).

Moreover, the exploration of FMO3, a specific flavin-containing monooxygenase, and its genetic variability offers insights into how individual differences in metabolism might influence the effectiveness and safety of drugs, potentially including those derived or synthesized from "this compound" (Yamazaki & Shimizu, 2013).

Mechanism of Action

Target of Action

The primary target of Fmoc-L-Nle(6-OH)-OH is the amino group in peptide synthesis . The Fmoc group, short for 9-fluorenylmethyloxycarbonyl, is a protective group used in organic synthesis, specifically for the protection of amino groups .

Mode of Action

This compound operates by protecting the amino group during peptide synthesis . The Fmoc group is stable under acidic conditions, allowing for selective cleavage of other protective groups such as Boc . The fmoc group can be quickly removed by the action of secondary amines such as piperidine .

Biochemical Pathways

The this compound compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the selective addition and removal of other amino acids in the peptide chain .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it prevents unwanted reactions and allows for the controlled assembly of the peptide chain .

Action Environment

The action of this compound is influenced by the reaction conditions, particularly the presence of secondary amines for the removal of the Fmoc group . The stability of the Fmoc group under acidic conditions also allows for its use in conjunction with other protective groups that are sensitive to acid .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKMUBZYLZBKMO-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.